BenchChemオンラインストアへようこそ!

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Target Engagement Bioactivity Profiling

2-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797078-21-7) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a 2-chlorobenzenesulfonamide core linked via a methylene bridge to a 4-morpholinopyrimidine moiety. With a molecular formula of C15H17ClN4O3S and a molecular weight of 368.84 g/mol, it incorporates structural features common to carbonic anhydrase and kinase inhibitor pharmacophores, yet its specific biological annotation remains largely absent from the public domain.

Molecular Formula C15H17ClN4O3S
Molecular Weight 368.84
CAS No. 1797078-21-7
Cat. No. B2516941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
CAS1797078-21-7
Molecular FormulaC15H17ClN4O3S
Molecular Weight368.84
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C15H17ClN4O3S/c16-12-3-1-2-4-13(12)24(21,22)18-11-14-17-6-5-15(19-14)20-7-9-23-10-8-20/h1-6,18H,7-11H2
InChIKeyCWOUSHROLVTIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797078-21-7): Core Identity and Chemical Class Definition


2-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797078-21-7) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a 2-chlorobenzenesulfonamide core linked via a methylene bridge to a 4-morpholinopyrimidine moiety . With a molecular formula of C15H17ClN4O3S and a molecular weight of 368.84 g/mol, it incorporates structural features common to carbonic anhydrase and kinase inhibitor pharmacophores, yet its specific biological annotation remains largely absent from the public domain [1]. This compound is catalogued primarily by screening-library vendors and is intended for non-human research use only, placing it in a category of underexplored chemical probes rather than validated tool compounds or clinical candidates.

Procurement Risk in the 2-Chlorobenzenesulfonamide Series: Why Structural Analogs Cannot Be Assumed Interchangeable


Within the benzenesulfonamide-pyrimidine chemical space, even minor substituent changes—such as shifting the chlorine from the 2-position to the 3-position or swapping the morpholine for another heterocycle—can profoundly alter target engagement, isoform selectivity, and ADMET properties, as has been demonstrated for closely related carbonic anhydrase inhibitor series [1]. For 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide specifically, the absence of published head-to-head comparative bioactivity data against its nearest positional isomers (e.g., 3-chloro-4-methoxy or 4-butoxy analogs) means that any assumption of functional equivalence is unsupported. Procurement decisions relying on generic substitution without compound-specific evidence therefore carry unquantifiable risk of obtaining a molecule with divergent potency, selectivity, or physicochemical behavior relative to the intended research probe.

Quantitative Differentiation Evidence for 2-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide Relative to Comparators


Absence of Documented Target Engagement Versus Established Pyrimidine-Benzenesulfonamide CA Inhibitors

In contrast to multiple structurally related pyrimidine-benzenesulfonamide derivatives that have demonstrated nanomolar inhibition constants (Ki) against carbonic anhydrase isoforms I, II, VII, XII, and XIII in stopped-flow CO2 hydration assays [1], the specific compound 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has no reported inhibitory activity against any biological target in the ChEMBL database as of the latest ZINC15 annotation [2]. This constitutes a critical differentiation gap: while the compound's scaffold is consistent with known CA inhibitor pharmacophores, its actual target engagement profile is uncharacterized, preventing any assumption of activity comparable to its published congeners.

Carbonic Anhydrase Inhibition Target Engagement Bioactivity Profiling

Physicochemical Differentiation from 3-Chloro-4-Methoxy and 4-Butoxy Positional Isomers

The 2-chloro substitution pattern on the benzenesulfonamide phenyl ring, combined with the morpholinopyrimidine moiety, yields a calculated logP of approximately 3.25 [1], distinguishing it from more polar analogs such as 3-chloro-4-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide and more lipophilic analogs such as 4-butoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide . While experimental logP or solubility data are not publicly available for any of these comparators, the predicted logP alone suggests differential membrane permeability and solubility characteristics that would affect cellular assay performance and formulation requirements.

Physicochemical Properties LogP Solubility Permeability

Lack of Clinical or In Vivo Annotation Versus Advanced Benzenesulfonamide Probes

ZINC15 confirms that 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has not been used in any clinical trials and has no associated publication records in ChEMBL [1]. This stands in marked contrast to advanced benzenesulfonamide probes such as SLC-0111 (a ureido-substituted benzenesulfonamide CA IX inhibitor) which has progressed to Phase I clinical evaluation [2]. For researchers requiring a compound with established pharmacokinetic or toxicological precedent, the target compound offers no advantage over its clinically annotated class members.

Clinical Development Status In Vivo Validation Pharmacokinetics

Scaffold-Based Comparison with 4-[[4-(4-Morpholinyl)-2-pyrimidinyl]amino]benzenesulfonamide (CAS 477588-71-9)

A closely related compound, 4-[[4-(4-morpholinyl)-2-pyrimidinyl]amino]benzenesulfonamide (CAS 477588-71-9), differs by the absence of the methylene linker and the presence of a 4-amino substitution rather than 2-chloro on the benzenesulfonamide ring . While Capkauskaite et al. (2013) have published co-crystal structures of pyrimidine-benzenesulfonamide derivatives bound to CA II and CA XII, revealing that linker length and substitution position critically determine binding pose and isoform selectivity [1], no co-crystal structure is available for the target compound. This uncharacterized binding mode represents a fundamental differentiator that precludes structural biology-based selection.

Scaffold Hopping Linker Length Binding Mode

Evidence-Grounded Application Scenarios for 2-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide


Negative Control or Inactive Comparator in Carbonic Anhydrase Profiling Panels

Given the confirmed absence of documented CA inhibitory activity in ChEMBL [1], this compound is best positioned as a putatively inactive control for benzenesulfonamide CA inhibitor screening cascades. Its scaffold similarity to active pyrimidine-benzenesulfonamides [2] allows it to control for non-specific assay interference while providing structural mimicry of the active pharmacophore, making it valuable for counter-screening against isoforms I, II, VII, XII, and XIII.

Synthetic Intermediate for Parallel Library Synthesis

The presence of a reactive 2-chloro substituent on the benzenesulfonamide ring and the morpholinopyrimidine methylene linker provides two diversification handles for combinatorial chemistry [1]. This compound can serve as a core scaffold for generating focused libraries exploring substituent effects at the 2-position of the phenyl ring, enabling systematic SAR studies that currently do not exist for this chemical series.

Physicochemical Probe for LogP-Dependent Cellular Permeability Studies

With a predicted logP of 3.25 [1], this compound occupies a moderate lipophilicity range suitable for studying the relationship between benzenesulfonamide substitution patterns and passive membrane permeability. It can be used alongside more polar (e.g., 3-chloro-4-methoxy) and more lipophilic (e.g., 4-butoxy) analogs in a systematic physicochemical profiling panel to guide future medicinal chemistry optimization.

Quote Request

Request a Quote for 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.